

Application Notes and Protocols for In Vivo UNC569 Administration in Mice

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Compound of Interest

Compound Name: *unc569*

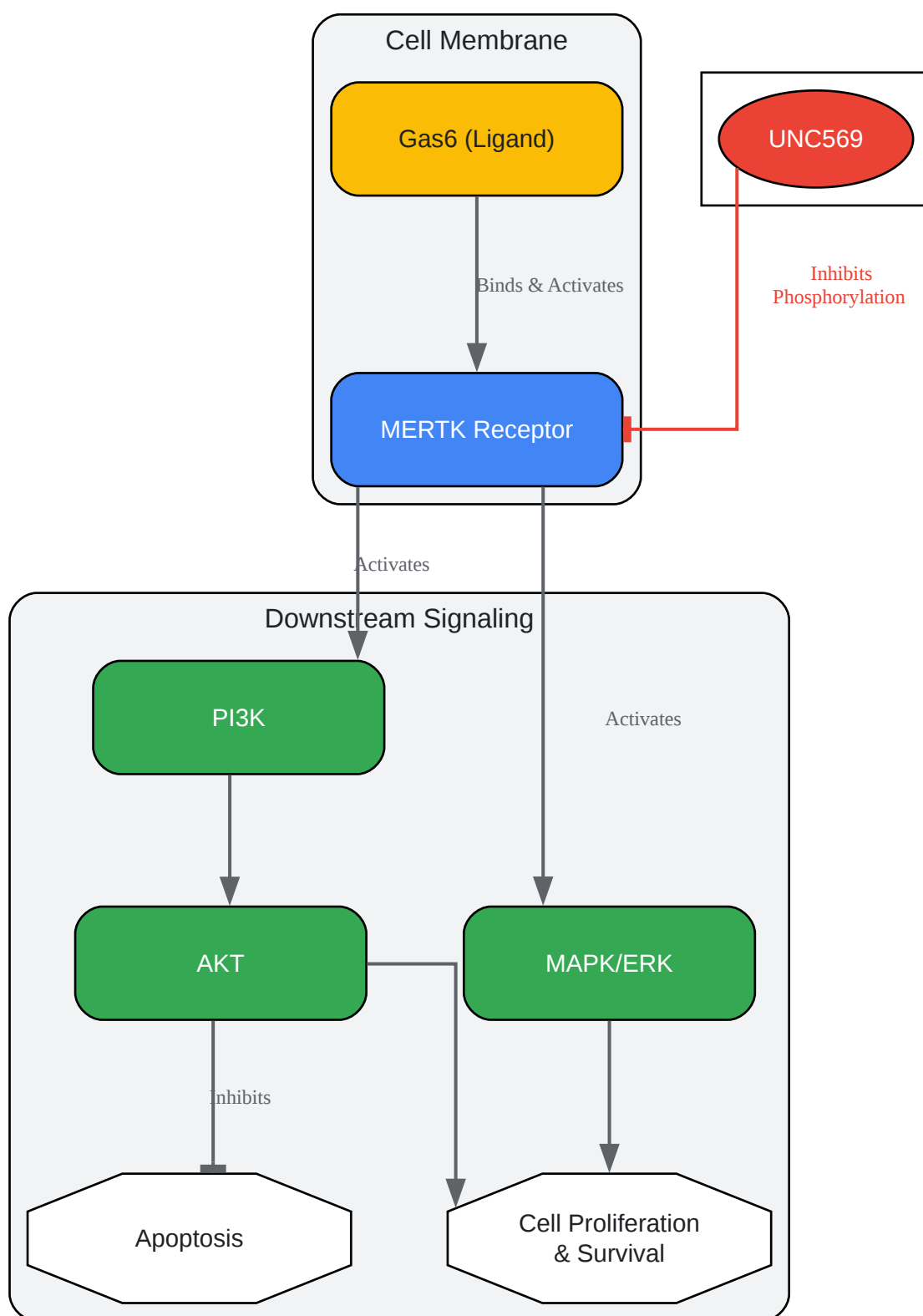
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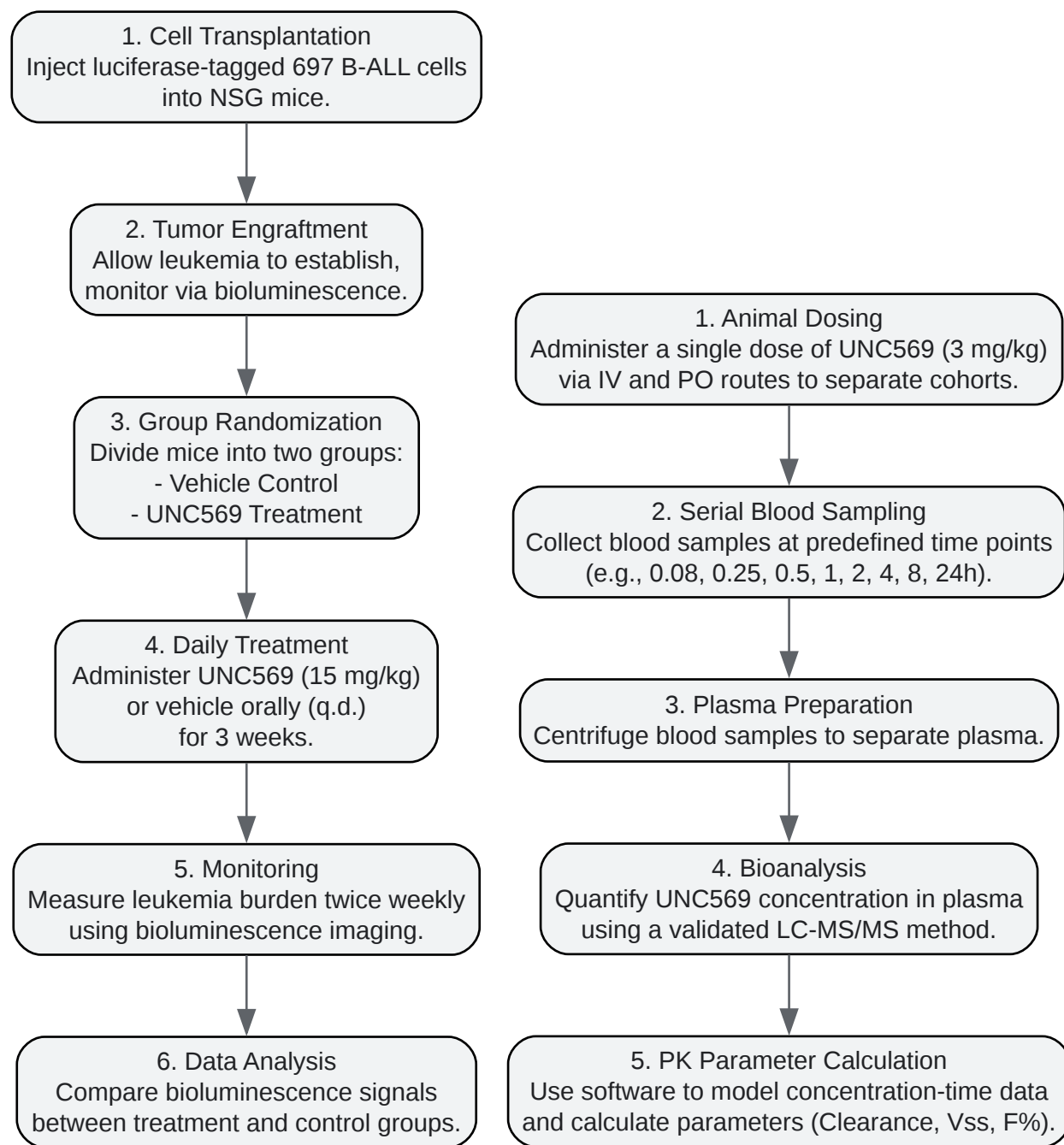
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **UNC569** is a potent, orally bioavailable, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] MERTK is ectopically expressed in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), while it is not expressed in normal lymphocytes.[3][4] This differential expression makes MERTK an attractive target for cancer therapy.[5] Inhibition of MERTK with **UNC569** has been shown to block pro-survival signaling, increase sensitivity to chemotherapy, and reduce tumor burden in preclinical models, supporting its further development as a targeted therapeutic agent.[3][4][5]

Mechanism of Action: **UNC569** functions as a reversible, ATP-competitive inhibitor of MERTK.[1][2] The activation of MERTK, typically by its ligand Gas6, leads to autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, most notably the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK pathways.[3][6] By binding to the ATP pocket of MERTK, **UNC569** prevents its phosphorylation, thereby inhibiting the activation of these crucial downstream pathways.[3][4] This blockade results in decreased cell proliferation, reduced survival, and the induction of apoptosis in MERTK-expressing cancer cells.[1][3]





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